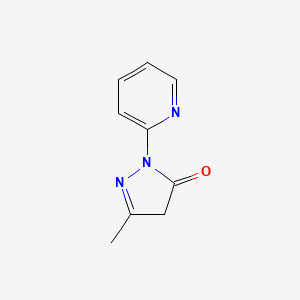

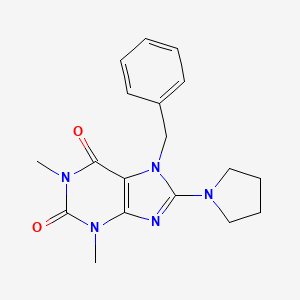

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one

Overview

Description

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research. It is a pyrazolone derivative and is commonly referred to as MPPO. This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Proton Transfer Studies

- Excited-State Proton Transfer: 2-(1H-pyrazol-5-yl)pyridines, including derivatives like 2-(4-methyl-1H-pyrazol-5-yl)pyridine, exhibit three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT) (Vetokhina et al., 2012).

Synthesis and Crystal Structure

- New Pyrazole Derivatives: Synthesis and characterization of new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been detailed (Shen et al., 2012).

Application in OLEDs

- Electroluminescence in OLEDs: Derivatives like 2-(3-methyl-1H-pyrazol-5-yl)pyridine have been used in orange-red iridium (III) complexes, demonstrating high efficiency in organic light-emitting devices (OLEDs) with external quantum efficiency over 30% (Su et al., 2021).

Chemosensors

- Detection of Al3+: A chemosensor based on 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid for detecting Al3+ ions has been developed, showing high sensitivity and selectivity (Naskar et al., 2018).

Corrosion Inhibition

- Steel Corrosion Inhibition: Pyridine–pyrazole type organic compounds, including (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol, have shown efficiency in inhibiting steel corrosion in acidic environments (Tebbji et al., 2005).

Antimicrobial Activity

- Antimicrobial Properties: Sulfur-containing pyrazole-pyridine hybrids have been synthesized and investigated for antimicrobial activity against bacterial and fungal strains (Desai et al., 2022).

Metal Ion Extraction

- Nickel and Copper Extraction: Iridium and copper complexes with pyridine-pyrazole ligands have been studied for their potential in extracting metal ions like nickel and copper (Pearce et al., 2019).

Various Chemical Transformations

- Synthesis of Various Compounds: Research includes the synthesis of new pyridines and other related compounds utilizing pyrazole derivatives (Sayed et al., 2002).

Additional Applications

- DNA Interaction and Antibacterial Studies: Complexes of 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol ligand have been studied for their interaction with DNA and antibacterial properties (Ramashetty et al., 2021).

Mechanism of Action

The mode of action of these compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways. The exact targets and pathways affected can vary widely depending on the specific structure and functional groups present in the pyrazole derivative .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability and the extent to which it can reach its targets within the body .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted from the body .

properties

IUPAC Name |

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMYSKQWKJIJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29211-49-2 | |

| Record name | 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)

![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)

![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)

![3-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2471662.png)

![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2471663.png)